4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

Overview

Description

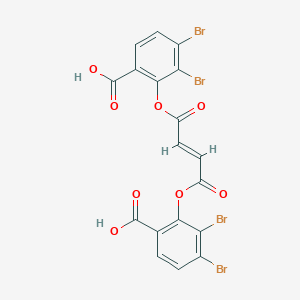

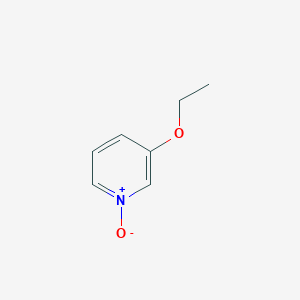

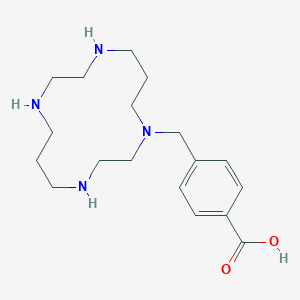

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid, also known as TAC, is a cyclic peptide that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that allows it to bind to metal ions, making it useful for a variety of biochemical and physiological studies.

Scientific Research Applications

Structural Characteristics : It is identified as a propeller-shaped mesomeric betaine with hindered rotation and charge distribution of cross-conjugated systems (Schmidt et al., 2019).

Precursor in Drug Synthesis : This compound serves as a key precursor for synthesizing imatinib, an important drug, and can be scaled up for large-scale production (Koroleva et al., 2012).

Radioimmunoassay Applications : The chelator form of this molecule can label antibodies with copper-67 without significant loss of immunoreactivity, suggesting its utility in radioimmunoassays (Smith-Jones et al., 1991).

Synthesis Yield : The dihydrochloride form of this compound can be synthesized with a yield of up to 81.5% under optimized conditions, indicating its efficient production (Lu Xiao-qin, 2010).

Molecular Networking : Derivatives like 4-(1H-tetrazol-5-yl)benzoic acid monohydrate form complex compounds with hydrogen-bonding and stacking interactions, leading to a three-dimensional network (Li et al., 2008).

Thermal Stability and Photoluminescence : Triazole-benzoic acid derivatives, including those based on 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid, exhibit good thermal stability and photoluminescence properties (Wang et al., 2018).

Polymer Doping : Benzoic acid and its derivatives are used to dope polyaniline, significantly enhancing its conductivity (Amarnath & Palaniappan, 2005).

Corrosion Inhibition : Certain derivatives are effective in preventing steel corrosion in acidic environments (Rbaa et al., 2020).

Natural Isolation : Some derivatives have been isolated from the fungus Curvularia fallax, indicating their presence in natural systems (Abraham & Arfmann, 1990).

Chelation and Tumor Uptake : Bifunctional chelates of this molecule show good tumor uptake in experimental models, suggesting their potential in cancer diagnostics or therapy (Rogers et al., 1996).

properties

IUPAC Name |

4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOGICAFJFPMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147987 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107265-48-5 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CPTA facilitate the use of copper radioisotopes in medical applications?

A1: CPTA demonstrates strong chelating properties for copper ions, particularly Cu2+. This feature enables its conjugation to antibodies, effectively creating radioimmunoconjugates. These conjugates, labeled with copper radioisotopes like 67Cu or 64Cu, have shown promising results in both diagnostic imaging and therapeutic applications, particularly in the context of cancer. [, , ]

Q2: What are the advantages of using CPTA compared to other chelators in radioimmunotherapy?

A2: Research suggests that the Cu2+ complex of CPTA exhibits high kinetic stability at physiological pH and under acidic conditions. [] This stability is crucial for minimizing the detachment of the radiometal from the antibody while in circulation, thus reducing potential toxicity to healthy tissues and maximizing delivery to the target site.

Q3: What insights have preclinical studies provided about the behavior of CPTA-conjugated antibodies in vivo?

A3: Studies in animal models have demonstrated promising results for CPTA-conjugated antibodies. One study using 67Cu-labeled CPTA conjugated to the anti-CEA antibody AB35 showed high tumor uptake in mice, with significant retention even after 96 hours post-injection. [] This prolonged retention in the tumor, combined with the relatively low accumulation in other tissues, highlights its potential for targeted therapeutic applications.

Q4: Are there any challenges associated with the use of CPTA in developing radioimmunoconjugates?

A4: While CPTA demonstrates promising characteristics, research has identified certain challenges. One study noted that while CPTA-conjugated antibody fragments showed good tumor uptake, there was significant accumulation in the kidneys, potentially due to the lipophilicity of the chelate. [] This suggests that further optimization of the linker or chelating agent might be necessary to enhance the pharmacokinetic profile and minimize off-target effects.

Q5: How does the metabolic breakdown of CPTA-antibody conjugates impact its application?

A5: Research indicates that CPTA-antibody conjugates undergo metabolism within cells, primarily in lysosomes. [] A significant finding is the intracellular accumulation of a low molecular weight metabolite, identified as the lysine adduct of the copper-CPTA complex. This accumulation, specifically observed in tumor cells, suggests a potential mechanism for the prolonged retention of radioactivity and could be exploited for enhancing therapeutic efficacy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.